molecular formula C15H16ClNO2S B14930935 1-(2-chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide

Cat. No.: B14930935
M. Wt: 309.8 g/mol
InChI Key: WBVXSIXHSKQVCO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of (2-chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

(2-Chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or anti-cancer agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The molecular pathways involved may include:

    Enzyme Inhibition: Binding to the active site of dihydropteroate synthase.

    Disruption of Metabolic Pathways: Interference with folic acid synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)sulfonamide: Lacks the dimethylphenyl group, leading to different chemical and biological properties.

    N-(2,3-Dimethylphenyl)methanesulfonamide: Lacks the chlorophenyl group, affecting its reactivity and applications.

    Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.

Uniqueness

(2-Chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2,3-dimethylphenyl)methanesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-11-6-5-9-15(12(11)2)17-20(18,19)10-13-7-3-4-8-14(13)16/h3-9,17H,10H2,1-2H3

InChI Key

WBVXSIXHSKQVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)C

Origin of Product

United States

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